molecular formula C10H6BrNO B13986905 2-(6-Bromobenzofuran-3-yl)acetonitrile

2-(6-Bromobenzofuran-3-yl)acetonitrile

Cat. No.: B13986905
M. Wt: 236.06 g/mol
InChI Key: AQMFHRYCRFUFEB-UHFFFAOYSA-N
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Description

2-(6-Bromobenzofuran-3-yl)acetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 6th position and a nitrile group at the acetonitrile moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromobenzofuran-3-yl)acetonitrile typically involves the bromination of benzofuran followed by the introduction of the acetonitrile group. One common method involves the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated intermediate is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Bromobenzofuran-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(6-Bromobenzofuran-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-Bromobenzofuran-3-yl)acetonitrile is primarily based on its ability to interact with biological targets through its functional groups. The bromine atom and nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations to produce active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(6-Bromobenzofuran-3-yl)acetonitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

2-(6-bromo-1-benzofuran-2-yl)acetonitrile

InChI

InChI=1S/C10H6BrNO/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6H,3H2

InChI Key

AQMFHRYCRFUFEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2)CC#N

Origin of Product

United States

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